![molecular formula C18H14FN5O B2893235 3-(4-fluorophenyl)-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863019-53-8](/img/structure/B2893235.png)
3-(4-fluorophenyl)-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C18H14FN5O and its molecular weight is 335.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-(4-fluorophenyl)-6-(4-methylbenzyl)triazolopyrimidine to achieve high yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization to form the triazole-pyrimidine core and subsequent functionalization. Key factors include:
- Reaction conditions : Use of polar aprotic solvents (e.g., DMF) at 80–100°C for cyclization steps .
- Catalysts : Transition metal catalysts (e.g., CuI) for triazole ring formation, though ligand-free conditions may reduce byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final compound (>95% purity) .
Q. How can structural characterization of this compound be reliably performed?
- Methodology :
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., fluorophenyl at C3, methylbenzyl at C6) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (expected m/z: 356.361 for C17H17FN6O2) .
- X-ray crystallography : Single-crystal analysis for absolute stereochemical confirmation, though crystallization may require slow evaporation from DMSO/ethanol mixtures .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodology :
- Enzyme inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC50 determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
- Solubility profiling : Use HPLC to measure logP and aqueous solubility for early ADMET assessment .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Methodology :
- Substituent variation : Synthesize analogs with halogen (Cl, Br) or electron-donating groups (OCH3) at the fluorophenyl ring to assess electronic effects on target binding .
- Scaffold modifications : Replace the methylbenzyl group with heteroaromatic moieties (e.g., pyridyl) to enhance solubility and affinity .
- Computational modeling : Molecular docking (AutoDock Vina) against protein targets (e.g., PDB 1M17) to prioritize synthetic targets .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values)?
- Methodology :
- Assay standardization : Repeat assays under controlled conditions (e.g., ATP concentration in kinase assays) .
- Metabolic stability testing : Use liver microsomes (human/rat) to identify degradation products that may interfere with activity .
- Orthogonal validation : Confirm results with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. How can the compound’s mechanism of action be elucidated in complex biological systems?
- Methodology :
- Proteomics : SILAC-based quantitative profiling to identify differentially expressed proteins in treated vs. untreated cells .
- Transcriptomics : RNA-seq to map gene expression changes, focusing on apoptosis or cell cycle pathways .
- Chemical proteomics : Use photoaffinity labeling with a biotin-tagged analog to pull down target proteins .
Q. What advanced analytical techniques are required to detect degradation products under physiological conditions?
- Methodology :
- LC-HRMS : Paired with simulated gastric fluid (pH 2.0) and plasma (pH 7.4) to identify hydrolytic or oxidative byproducts .
- Stability studies : Accelerated thermal degradation (40°C/75% RH) monitored by TGA/DSC to predict shelf-life .
- Isotope labeling : 14C-labeled compound for tracking metabolic pathways in vivo .
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O/c1-12-2-4-13(5-3-12)10-23-11-20-17-16(18(23)25)21-22-24(17)15-8-6-14(19)7-9-15/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMSNBZFZLVJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.